molecular formula C7H9N3 B1310435 2-Pyridin-4-yl-acetamidine CAS No. 885953-93-5

2-Pyridin-4-yl-acetamidine

Cat. No. B1310435
M. Wt: 135.17 g/mol
InChI Key: KOVWXARDLSTZLR-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-acetamidine is a chemical compound that belongs to the class of amidine derivatives . It has a molecular formula of C7H9N3 and an average mass of 135.167 Da .


Synthesis Analysis

The synthesis of 2-Pyridin-4-yl-acetamidine and similar compounds often involves condensation reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-yl-acetamidine has been studied using various spectroscopic methods such as 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy . The structure was confirmed by X-ray single crystal structure analysis .

Scientific Research Applications

DNA Binding and Antioxidant Properties

  • Copper complexes with pyridyl-tetrazole ligands, including variations of 2-pyridin-4-yl-acetamidine, have been studied for their DNA-binding and antioxidant properties. These complexes demonstrated significant ability to bind with calf thymus DNA and displayed notable antioxidant activity, with specific compounds showing high effectiveness in scavenging hydroxyl radicals (Reddy et al., 2016).

Memory Enhancement in Mice

  • Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, a derivative of 2-pyridin-4-yl-acetamidine, have been synthesized and shown to facilitate learning and memory in mice. This research highlights the potential cognitive-enhancing properties of such compounds (Li, 2012).

Tautomerism Studies

  • NMR studies on 2-acylaminopyridines, including N-(pyridin-2-yl)acetamide, provide insights into heteroaromatic tautomerism. This research is significant for understanding the chemical behavior and stability of such compounds (Katritzky & Ghiviriga, 1995).

Synthesis and Structural Analysis

  • The synthesis of various derivatives and complexes of 2-pyridin-4-yl-acetamidine has been extensively explored. Studies include the preparation of copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands and investigation of their crystal structures, highlighting the impact of substituents on ligand properties and coordination geometry (Smolentsev, 2017).

Pharmaceutical Applications

  • Research into 2-aryl-2-(pyridin-2-yl)acetamides, related to 2-pyridin-4-yl-acetamidine, has identified them as a new class of broad-spectrum anticonvulsants. These compounds showed high anticonvulsant activity in various animal models of epilepsy, providing insights for potential pharmaceutical applications (Dawidowski et al., 2020).

properties

IUPAC Name

2-pyridin-4-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(9)5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVWXARDLSTZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408115
Record name 2-Pyridin-4-yl-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-4-yl-acetamidine

CAS RN

885953-93-5
Record name 2-Pyridin-4-yl-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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